molecular formula C7H4F4O B1206414 2,3,5,6-Tetrafluoroanisole CAS No. 2324-98-3

2,3,5,6-Tetrafluoroanisole

Cat. No. B1206414
CAS RN: 2324-98-3
M. Wt: 180.1 g/mol
InChI Key: AXCOCGJDERQVDK-UHFFFAOYSA-N
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Description

Synthesis Analysis 2,3,5,6-Tetrafluoroanisole does not have a direct synthesis route mentioned in the provided research. However, related compounds such as 2,3,5,6-Tetrafluoroaniline have been prepared from tetrafluorobenzoic acid through acyl chlorination, amidation, and Hofmann degradation, offering a glimpse into the potential synthetic pathways for tetrafluoroanisole derivatives (Wang Wei-jie, 2008).

Molecular Structure Analysis The molecular structure and internal rotation of 2,3,5,6-tetrafluoroanisole were extensively studied. Analysis via gas electron diffraction (GED) and quantum chemical calculations revealed a near-perpendicular orientation of the O-CH3 bond relative to the benzene plane, with a wide single-minimum potential for internal rotation around the C(sp2)-O bond. The barrier for this internal rotation was determined to be 2.7 ± 1.6 kcal/mol, highlighting the dynamic nature of this molecule's internal structure (A. Belyakov et al., 2005).

Chemical Reactions and Properties While specific chemical reactions of 2,3,5,6-tetrafluoroanisole are not detailed, the study of related polyfluoro compounds suggests intricate reaction mechanisms and potential for unique chemical behavior due to the presence of fluorine atoms. These fluorine atoms can engage in unusual bonding modes, as seen in various polyfluorinated compounds, indicating a rich area for further exploration of 2,3,5,6-tetrafluoroanisole's reactivity and interaction with other molecules (P. Varadwaj et al., 2015).

Physical Properties Analysis The rotational dynamics around the C(sp2)-O bond in 2,3,5,6-tetrafluoroanisole, as determined through experimental and computational methods, shed light on its physical properties. The internal rotation barrier and the orientation of substituent groups directly affect the compound's physical state, volatility, and how it interacts with its environment. The dynamic equilibrium between different conformations can influence the compound's physical properties, such as boiling point, solubility, and density (A. Belyakov et al., 2005).

Scientific Research Applications

2,3,5,6-Tetrafluoroanisole is a chemical compound with the formula C7H4F4O . It is also known by other names such as 2,3,5,6-Tetrafluoromethoxybenzene, Benzene, 1,2,4,5-tetrafluoro-3-methoxy-, and Anisole, 2,3,5,6-tetrafluoro- .

One of the studies related to 2,3,5,6-Tetrafluoroanisole involves the analysis of the 1H and 19F n.m.r. spectra of a sample of this compound dissolved in the nematogen Merck Phase IV . This analysis yields a set of dipolar coupling constants which have been used to determine the relative positions of the protons and fluorines in the phenyl ring, and to test various models of internal motion .

In one study, the 1H and 19F NMR spectra of a sample of 2,3,5,6-Tetrafluoroanisole dissolved in the nematogen Merck Phase IV were analyzed . This analysis yielded a set of dipolar coupling constants, which were used to determine the relative positions of the protons and fluorines in the phenyl ring, and to test various models of internal motion .

In one study, the 1H and 19F NMR spectra of a sample of 2,3,5,6-Tetrafluoroanisole dissolved in the nematogen Merck Phase IV were analyzed . This analysis yielded a set of dipolar coupling constants, which were used to determine the relative positions of the protons and fluorines in the phenyl ring, and to test various models of internal motion .

Safety And Hazards

2,3,5,6-Tetrafluoroanisole is a flammable liquid and vapor . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include keeping away from heat/sparks/open flames/hot surfaces, using only non-sparking tools, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1,2,4,5-tetrafluoro-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4F4O/c1-12-7-5(10)3(8)2-4(9)6(7)11/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCOCGJDERQVDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70177814
Record name 2,3,5,6-Tetrafluoroanisole
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Molecular Weight

180.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2,3,5,6-Tetrafluoroanisole

CAS RN

2324-98-3
Record name 2,3,5,6-Tetrafluoroanisole
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Record name 2,3,5,6-Tetrafluoroanisole
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Record name 2324-98-3
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Record name 2,3,5,6-Tetrafluoroanisole
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Record name 2,3,5,6-tetrafluoroanisole
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Record name 2,3,5,6-Tetrafluoroanisole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
193
Citations
AV Belyakov, M Kieninger, RE Cachau… - The Journal of …, 2005 - ACS Publications
The geometric structure of 2,3,5,6-tetrafluoroanisole and the potential function for internal rotation around the C(sp 2 )−O bond were determined by gas electron diffraction (GED) and …
Number of citations: 15 pubs.acs.org
T Schaefer, R Laatikainen, TA Wildman… - Canadian journal of …, 1984 - cdnsciencepub.com
Long-range spin–spin coupling constants over six bonds between 13 C nuclei in the methyl group and ring protons or 19 F nuclei in the para position are reported for 4-fluoroanisole, 2,3…
Number of citations: 33 cdnsciencepub.com
JW Emsley, JC Lindon, DS Stephenson - Journal of the Chemical …, 1975 - pubs.rsc.org
Analysis of the 1H and 19F nmr spectra of a sample of 2,3,5,6-tetrafluoroanisole dissolved in the nematogen Merck Phase IV yields a set of dipolar coupling constants which have been …
Number of citations: 5 pubs.rsc.org
M Kieninger, RE Cachau… - … Journal of Quantum …, 2007 - Wiley Online Library
The barrier for internal rotation around the OCH 3 bond in 2,3,5,6‐tetrafluoroanisole was calculated using the density functional theory (DFT) and second‐order Møller–Plesset (MP2) …
Number of citations: 4 onlinelibrary.wiley.com
YV Zarembo, AV Belyakov, F Trautner… - Journal of fluorine …, 2006 - Elsevier
The geometric structure and conformation of 2,6-difluoroanisole, 2,6-C 6 H 3 F 2 OCH 3 , has been determined with gas electron diffraction (GED) and quantum chemical calculations (…
Number of citations: 6 www.sciencedirect.com
OV Dorofeeva, YV Vishnevskiy, AN Rykov… - Journal of molecular …, 2006 - Elsevier
3-Fluoroanisole (3-FA) and 3,5-difluoroanisole (3,5-DFA) have been studied by gas-phase electron diffraction, ab initio (HF and MP2), and density functional theory (B3LYP) calculations…
Number of citations: 16 www.sciencedirect.com
P Robson, TA Smith, R Stephens… - Journal of the Chemical …, 1963 - pubs.rsc.org
A series of partly fluorinated aromatic sulphides has been prepared by condensation processes, and their structures have been established by desulphurisation. The susceptibility of …
Number of citations: 39 pubs.rsc.org
C Dai, Z Yuan, JC Collings, TM Fasina, RL Thomas… - …, 2004 - ir.unilag.edu.ng
Paper Crystal engineering with p-substituted 4-ethynylbenzenes using the C–H…O supramolecular synthon Page 1 Paper Crystal engineering with p-substituted 4-ethynylbenzenes …
Number of citations: 28 ir.unilag.edu.ng
HB Albrecht, GB Deacon - Journal of Organometallic Chemistry, 1973 - Elsevier
The tetrafluorophenylmercuric trifluoroacetates, RHgO 2 CCF 3 (R = o-HC 6 F 4 , m-HC 6 F 4 , p-MeOC 6 F 4 , or o-O 2 NC 6 F 4 ), and the dimercurated tetrafluorobenzenes o-(CF 3 CO …
Number of citations: 3 www.sciencedirect.com
N Hernandez-Gil, WE Wentworth… - The Journal of Physical …, 1984 - ACS Publications
The electron-capture coefficients for five fluorophenoxy phenyl ethers havebeen determined by using “short” pulse intervals. The temperature dependence of the electron-capture …
Number of citations: 13 pubs.acs.org

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